4-(Tert-Butyl)-2-Chloroaniline

Description

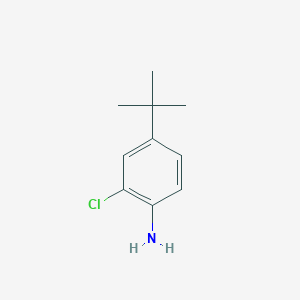

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEZEFHCSBXPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334549 | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42265-67-8 | |

| Record name | 2-Chloro-4-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42265-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Tert-Butyl)-2-Chloroaniline CAS number

An In-depth Technical Guide to 4-(Tert-Butyl)-2-Chloroaniline

CAS Number: 42265-67-8

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 42265-67-8), a substituted aniline derivative of significant interest in chemical synthesis. We will delve into its fundamental physicochemical properties, established synthesis protocols, critical applications in polymer science and pharmaceutical development, and robust analytical methodologies for purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile chemical intermediate. The presence of both a sterically hindering tert-butyl group and a reactive chloro-substituent on the aniline scaffold imparts unique properties that make it a valuable building block in modern organic chemistry.[1]

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound with the molecular formula C₁₀H₁₄ClN.[2][3] Its structure is characterized by an aniline core substituted with a tert-butyl group at the 4-position and a chlorine atom at the 2-position. This specific arrangement influences its reactivity and physical properties.

Diagram: Chemical Structure of this compound

Caption: Workflow for the synthesis via acetyl deprotection.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable intermediate in several fields.

-

Polymer Chemistry: It serves as a monomer for the synthesis of functional polymers. The incorporation of this moiety can influence the final polymer's properties, such as thermal stability, electrical conductivity, and solubility, making it useful in the development of conducting polymers and light-emitting polymers (LEPs). [1]* Organic Synthesis and Drug Discovery: The compound is a versatile intermediate in organic synthesis. [1]The amino group can be readily diazotized or participate in coupling reactions, while the chloro group can be displaced via nucleophilic substitution. The steric hindrance provided by the tert-butyl group can direct reactions to specific positions and influence the conformational properties of the final molecule, a crucial aspect in designing bioactive compounds for pharmaceuticals and agrochemicals. [1]Chloro-containing molecules are key ingredients in numerous FDA-approved drugs, highlighting the importance of intermediates like this in medicinal chemistry. [4]

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is critical for its intended applications, especially in pharmaceutical synthesis where impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). [5]High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard, powerful techniques for this purpose.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol is based on established methods for analyzing chloroaniline isomers and can be adapted for this compound. [6][7]

-

System Preparation: Use a C18 reverse-phase column (e.g., Purospher® STAR RP-18 endcapped, 5µm, 250x4.6 mm). [7]2. Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer and an organic solvent (e.g., 70:30 v/v mixture of aqueous buffer and acetonitrile). The buffer can be prepared by adding triethylamine to water and adjusting the pH to 3.0 with phosphoric acid. [7]For MS compatibility, replace phosphoric acid with formic acid. [6]3. Sample Preparation: Accurately weigh and dissolve the aniline compound in the mobile phase to a concentration of approximately 1 mg/mL. [8]4. Chromatographic Conditions:

Protocol 2: Impurity Profiling by GC-MS

GC-MS is an excellent confirmatory technique that provides both retention time and mass spectral data for robust identification of the main component and any impurities. [8]

-

System Preparation: Use a suitable capillary column, such as an SE-54 fused silica column. [9]2. Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or acetone.

-

GC Conditions:

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Mass Range: 50-500 amu [8]5. Data Analysis: Identify the main peak and any impurity peaks by comparing their retention times and mass spectra to reference libraries or standards. Purity is calculated based on the peak area percentage in the total ion chromatogram (TIC). [8]

-

Diagram: Analytical Workflow for Purity Assessment

Sources

- 1. Buy this compound | 42265-67-8 [smolecule.com]

- 2. This compound CAS#: 42265-67-8 [chemicalbook.com]

- 3. This compound | 42265-67-8 [m.chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloroaniline | SIELC Technologies [sielc.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epa.gov [epa.gov]

An In-Depth Technical Guide to 4-(tert-Butyl)-2-chloroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 4-(tert-Butyl)-2-chloroaniline, a substituted aromatic amine with significant potential as a chemical intermediate. As a Senior Application Scientist, the following narrative synthesizes its core chemical properties, outlines logical synthetic and analytical protocols, and explores its reactivity and potential applications, particularly within the pharmaceutical and materials science sectors. While experimental data for this specific molecule is not abundant in public literature, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded profile.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring an aniline core substituted with a chloro group ortho to the amine and a tert-butyl group in the para position. This specific substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity, solubility, and potential applications as a building block in complex molecule synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 42265-67-8[1][2] |

| Molecular Formula | C₁₀H₁₄ClN[1][2] |

| Molecular Weight | 183.68 g/mol [2] |

| InChI Key | MFEZEFHCSBXPPO-UHFFFAOYSA-N[3] |

| Synonyms | 2-Chloro-4-tert-butylaniline, Benzenamine, 4-(1,1-dimethylethyl)-2-chloro- |

Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and use in reactions. The bulky tert-butyl group significantly influences its physical state and solubility compared to simpler chloroanilines.

| Property | Value / Description | Source(s) |

| Physical State | Low-melting solid or colorless to light brown liquid.[2] | Vendor Data |

| Melting Point | Data not consistently available; described as a "low melting solid".[2] | Vendor Data |

| Boiling Point | 246.9 °C at 760 mmHg; 84 °C at 0.1 mmHg.[1][2] | Vendor Data |

| Density | 1.078 g/cm³ (predicted).[2] | Predicted |

| pKa | 2.98 ± 0.10 (predicted).[2] | Predicted |

| Water Solubility | Predicted to have low solubility, a common trait for substituted anilines.[3] | Inferred |

| Organic Solvent Solubility | Predicted to be soluble in common organic solvents like ethanol, acetone, and ethers, consistent with structurally similar compounds. | Inferred[4] |

Note on Boiling Point: The significant difference in reported boiling points is due to the pressure at which they were measured. The lower value (84 °C) is a vacuum distillation temperature, a standard technique for purifying high-boiling point liquids to prevent decomposition.[1][2]

Synthesis and Purification

The primary reported synthesis of this compound involves the hydrolysis of its N-acetylated precursor. This common strategy in aniline chemistry utilizes the acetyl group to protect the amine during other synthetic transformations, which can then be readily removed.

Synthetic Pathway: Deacetylation

The synthesis starts from N-(4-(tert-butyl)-2-chlorophenyl)acetamide, which is hydrolyzed under acidic conditions to yield the target aniline.[2]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system based on the reported method[2], incorporating standard organic chemistry practices for reaction workup and purification.

Objective: To synthesize this compound via acid-catalyzed hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide.

Materials:

-

N-(4-(tert-butyl)-2-chlorophenyl)acetamide

-

20% Aqueous Hydrochloric Acid (HCl)

-

Ethanol (optional, as co-solvent)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N-(4-(tert-butyl)-2-chlorophenyl)acetamide (1.0 eq) with 20% aqueous HCl (5-10 volumes). Ethanol may be added as a co-solvent to improve solubility if needed.

-

Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Neutralization & Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding NaOH solution until the pH is basic (pH > 9). This step is crucial as it deprotonates the anilinium salt to the free aniline, which is soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often a reddish oily material.[2]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

No publicly available experimental spectra for this compound were identified. Therefore, this section provides a predicted spectroscopic profile based on the analysis of structurally related compounds. This approach is standard in research for initial characterization and confirmation of synthesis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is the most powerful tool for confirming the structure. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 7.30 | d | 1H | Ar-H | Aromatic proton ortho to the chloro group. |

| ~ 7.15 | dd | 1H | Ar-H | Aromatic proton ortho to the tert-butyl group. |

| ~ 6.80 | d | 1H | Ar-H | Aromatic proton ortho to the amino group. |

| ~ 4.0 (broad s) | s | 2H | -NH₂ | Amine protons; often a broad singlet. |

| ~ 1.30 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-NH₂ |

| ~ 143 | C-tert-Butyl |

| ~ 128 | C-Cl |

| ~ 127 | Ar-CH |

| ~ 124 | Ar-CH |

| ~ 118 | Ar-CH |

| ~ 34 | Quaternary C of tert-Butyl |

| ~ 31 | CH₃ of tert-Butyl |

Predicted Key IR Absorptions

Infrared spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2850-3000 | C-H stretch | Alkyl (tert-Butyl) |

| 1600-1620 | N-H bend | Primary Amine (-NH₂) |

| 1450-1550 | C=C stretch | Aromatic Ring |

| 1000-1100 | C-Cl stretch | Aryl Halide |

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 183/185 | Molecular Ion (M⁺) peak. The M+2 peak at 185 with ~1/3 the intensity of the M+ peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope ratio). |

| 168/170 | [M-15]⁺ . Loss of a methyl radical (-CH₃) from the tert-butyl group, a very common fragmentation for this moiety. |

| 127/129 | Loss of the entire tert-butyl group. |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its three substituents on the benzene ring. The amino group is a potent activating, ortho-, para-director, while the chloro group is deactivating but also an ortho-, para-director. The bulky tert-butyl group provides steric hindrance and is a weak activating, ortho-, para-director.

Key Synthetic Applications:

-

Amide and Sulfonamide Formation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, which are common scaffolds in medicinal chemistry.

-

Diazotization and Sandmeyer Reactions: The amine can be converted to a diazonium salt, a versatile intermediate that can be subsequently transformed into a wide range of functional groups (e.g., -OH, -CN, -Br, -I) via Sandmeyer or related reactions.

-

Electrophilic Aromatic Substitution: The positions ortho to the strongly activating amino group are the most likely sites for further substitution, such as halogenation or nitration, although steric hindrance from the adjacent chloro and tert-butyl groups will heavily influence regioselectivity.

-

Pharmaceutical Intermediate: Substituted anilines are foundational building blocks in drug discovery. For example, chloroaniline moieties are present in various kinase inhibitors, anxiolytics, and other therapeutic agents. The unique substitution pattern of this molecule makes it a candidate for creating novel intellectual property in drug development programs.

Toxicological Profile and Safe Handling

General Hazards of Chloroanilines:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Methemoglobinemia: A primary toxic effect of anilines is the oxidation of iron in hemoglobin, reducing the blood's oxygen-carrying capacity. This can lead to cyanosis (blueish skin), headache, dizziness, and fatigue.

-

Organ Toxicity: The spleen and liver are common target organs for substituted anilines, with chronic exposure potentially leading to damage.[4]

-

Irritation: Causes irritation to the skin, eyes, and respiratory system.[1]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with a distinct structural profile. While comprehensive experimental data is limited, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. Its potential as a precursor in the synthesis of complex molecules makes it a compound of interest for researchers in drug discovery and materials science. Adherence to strict safety protocols, based on the known hazards of the chloroaniline class, is essential when handling this compound.

References

[3] Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved January 12, 2026, from [Link]

[1] Chemsrc. (2025). This compound | CAS#:42265-67-8. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(tert-Butyl)-2-chloroaniline

Introduction

4-(tert-Butyl)-2-chloroaniline is a substituted aromatic amine that serves as a versatile intermediate in various fields of chemical synthesis, from polymer science to pharmaceutical development.[1] Its molecular architecture, featuring a sterically demanding tert-butyl group and an electron-withdrawing chlorine atom on the aniline scaffold, imparts unique physicochemical properties that are of significant interest to researchers and drug development professionals. The strategic placement of these substituents influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds.[1][2]

This technical guide provides a comprehensive analysis of the molecular structure of this compound. It delves into its physicochemical properties, spectroscopic signature, and crystallographic characteristics. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analysis, offering field-proven insights into the causality behind methodological choices. By grounding this information in authoritative references, this document aims to be an essential resource for scientists leveraging this compound in their research and development endeavors.

Molecular and Physicochemical Properties

The molecular structure of this compound is characterized by an aniline core substituted at the 2-position with a chlorine atom and at the 4-position with a tert-butyl group. This substitution pattern dictates its chemical behavior and physical properties.

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | [3] |

| Molecular Weight | 183.68 g/mol | [3] |

| CAS Number | 42265-67-8 | [3] |

| Boiling Point | 84 °C | [3] |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.98 ± 0.10 | [3] |

| LogP (Octanol/Water Partition Coefficient) (Predicted) | 3.5 | [4] |

| Water Solubility (Predicted) | Log₁₀WS: -3.10 (mol/L) | [5] |

| Appearance | Colorless to light brown low melting solid | [3] |

The presence of the bulky tert-butyl group provides significant steric hindrance, which can influence the reactivity of the adjacent amino group and the aromatic ring.[1] The chlorine atom, being an ortho-directing deactivator, also modulates the electronic properties of the aniline ring.

Synthesis and Purification

A common synthetic route to this compound involves the deprotection of an N-acetylated precursor.[3] This method is reliable and generally proceeds with good yield.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide.

Causality of Experimental Choices: The use of a strong acid like hydrochloric acid is essential for the efficient hydrolysis of the amide bond. The reaction is typically heated to reflux to ensure a reasonable reaction rate. The subsequent neutralization with a base is necessary to deprotonate the anilinium salt and isolate the free aniline.

Materials:

-

N-(4-(tert-butyl)-2-chlorophenyl)acetamide

-

20% Aqueous Hydrochloric Acid

-

Sodium Hydroxide solution (e.g., 10 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend N-(4-(tert-butyl)-2-chlorophenyl)acetamide in 20% aqueous hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification: The crude this compound, often obtained as a reddish oily material, can be purified by vacuum distillation or column chromatography on silica gel.[3][7]

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the tert-butyl group.

Predicted ¹H NMR Data:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C5 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C3 as a doublet, with coupling constants characteristic of ortho and meta relationships.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration-dependent, typically in the range of δ 3.5-4.5 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically around δ 1.3 ppm.

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-150 ppm). The carbons attached to the amino group (C1), chlorine (C2), and tert-butyl group (C4) will have characteristic chemical shifts.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

-

N-H Stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): An intense peak at m/z corresponding to the molecular weight (183.68), showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

-

Fragmentation: A prominent fragment resulting from the loss of a methyl group ([M-15]⁺) from the tert-butyl group is expected. Further fragmentation may involve the loss of the entire tert-butyl group or other characteristic cleavages of the aromatic ring.[8][9]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[10] While no specific crystal structure data for this compound has been publicly reported, analysis of closely related structures, such as that of 4-chloroaniline, reveals important structural features.[10] It is expected that the aniline ring is planar, with the amino group and the substituents lying in or close to the plane of the ring. The bond lengths and angles would be influenced by the electronic effects of the chloro and tert-butyl substituents.

Applications in Drug Development

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals.[1] The unique substitution pattern of this compound makes it a candidate for incorporation into drug scaffolds where modulation of lipophilicity and metabolic stability is desired. The tert-butyl group can act as a metabolic blocker, preventing enzymatic degradation at that position, while the chlorine atom can influence binding interactions and electronic properties. While specific drugs derived directly from this intermediate are not prominently documented in publicly accessible literature, its structural motifs are present in various classes of bioactive molecules.

Safety and Handling

As a substituted aniline, this compound should be handled with appropriate caution.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.[11]

-

Toxicity: Chloroanilines, as a class, are known to be toxic and can be absorbed through the skin.[13][14] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[14] Acute and chronic exposure should be avoided.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a chemical intermediate with a unique molecular structure that offers significant potential in synthetic chemistry, particularly in the development of new materials and pharmaceuticals. This guide has provided a comprehensive overview of its molecular and physicochemical properties, detailed its synthesis and purification, and offered insights into its spectroscopic and potential crystallographic characteristics. By understanding the fundamental properties and handling requirements of this compound, researchers and drug development professionals can effectively and safely utilize this compound in their scientific pursuits.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

-

2-Tert-butyl-4-chloroaniline | C10H14ClN | CID 517510 - PubChem - NIH. Retrieved from [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391) - Human Metabolome Database. Retrieved from [Link]

-

Aniline, 2-tert-butyl-4-chloro- - Cheméo. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Supplementary Material - The Royal Society of Chemistry. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Retrieved from [Link]

-

4-Chloroaniline (CICADS 48, 2003) - Inchem.org. Retrieved from [Link]

-

Experiment 1 - Melting Points. Retrieved from [Link]

-

4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]

-

Powder XRD pattern of the 4-chloroaniline single crystal - ResearchGate. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Retrieved from [Link]

-

Synthesis of 4-tert.-butylaniline - PrepChem.com. Retrieved from [Link]

-

4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem. Retrieved from [Link]

-

82 - Organic Syntheses Procedure. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Retrieved from [Link]

-

N-tert-Butyl-4-chloro-5-methyl-2-nitroaniline - ResearchGate. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

-

Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

Melting Point Experiment - Truman ChemLab. Retrieved from [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC. Retrieved from [Link]

-

2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017, June 30). Retrieved from [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). Retrieved from [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. Retrieved from [Link]

-

Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Retrieved from [Link]

-

02 Exp 1 Boiling Point Determination | PDF - Scribd. Retrieved from [Link]

-

C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

Sources

- 1. Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 2-Tert-butyl-4-chloroaniline | C10H14ClN | CID 517510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 13. aarti-industries.com [aarti-industries.com]

- 14. Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2-chloroaniline

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 4-(tert-Butyl)-2-chloroaniline, a significant intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the primary synthetic strategies, offering not just procedural outlines but also a deep dive into the mechanistic underpinnings and the rationale behind experimental choices. This guide emphasizes scientific integrity, providing robust, self-validating protocols and grounding all claims in authoritative references.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₄ClN, is a substituted aniline that serves as a crucial building block in organic synthesis.[2] Its structure, featuring a sterically hindering tert-butyl group and a deactivating chloro substituent, presents unique challenges and opportunities in synthetic design.[1] The presence of these functional groups influences the reactivity of the aniline ring and the amino group, making it a versatile precursor for a variety of more complex molecules, including dyes and pesticides.[1][2] This guide will focus on the most prevalent and practical methods for its synthesis, providing a framework for its efficient and reliable production in a laboratory setting.

Primary Synthesis Pathway: Electrophilic Chlorination of 4-(tert-Butyl)aniline

The most direct and commonly employed route to this compound is the electrophilic chlorination of the readily available starting material, 4-tert-butylaniline.[2] The tert-butyl group at the para position directs the incoming electrophile (chlorine) to the ortho position.

Mechanistic Rationale

The amino group (-NH₂) of the aniline is a potent activating group, directing electrophilic substitution to the ortho and para positions. As the para position is blocked by the bulky tert-butyl group, chlorination preferentially occurs at the ortho position. The choice of chlorinating agent and reaction conditions is critical to control the selectivity and prevent over-chlorination or side reactions.

Experimental Protocol: Direct Chlorination

This protocol is a synthesized representation of standard laboratory procedures.

Materials:

-

4-tert-Butylaniline

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Carbon tetrachloride)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-tert-butylaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Dissolve the chlorinating agent (1-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of 4-tert-butylaniline over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield a white to pale yellow crystalline solid.[2]

Causality in Experimental Choices

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can react with the chlorinating agent and lead to undesired side products.

-

Low Temperature: The chlorination of anilines is a highly exothermic reaction. Maintaining a low temperature (0 °C) helps to control the reaction rate, prevent over-chlorination, and minimize the formation of side products.

-

Inert Atmosphere: Prevents oxidation of the aniline starting material.

-

Stoichiometry: A slight excess of the chlorinating agent can ensure complete conversion of the starting material, but a large excess should be avoided to prevent dichlorination.

Alternative Synthesis Pathway: Acetyl Protection-Deprotection Strategy

An alternative and often cleaner route involves the protection of the amino group as an acetamide, followed by chlorination and subsequent deprotection. This strategy offers better control over the reaction and can lead to higher yields of the desired product.

Rationale for the Protection-Deprotection Approach

The acetamido group is less activating than the amino group, which helps to moderate the reactivity of the aromatic ring during chlorination, reducing the likelihood of polysubstitution. The bulky acetyl group also provides additional steric hindrance, further favoring ortho-substitution.

Experimental Workflow

The synthesis proceeds in three key stages:

-

Acetylation of 4-tert-Butylaniline: Reaction of 4-tert-butylaniline with acetic anhydride to form N-(4-tert-butylphenyl)acetamide.

-

Chlorination of N-(4-tert-butylphenyl)acetamide: Electrophilic chlorination of the protected aniline.

-

Hydrolysis (Deprotection): Removal of the acetyl group to yield the final product, this compound.[3]

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-tert-butylphenyl)acetamide

-

Procedure: To a stirred solution of 4-tert-butylaniline in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride dropwise. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure complete reaction. The product can often be isolated by pouring the reaction mixture into water and collecting the precipitated solid.

Step 2: Chlorination of N-(4-tert-butylphenyl)acetamide

-

Procedure: The N-(4-tert-butylphenyl)acetamide is dissolved in a suitable solvent and chlorinated using a similar procedure as described in the direct chlorination method (Section 2.2). N-chlorosuccinimide is a commonly used reagent for this step.

Step 3: Hydrolysis of N-(4-(tert-butyl)-2-chlorophenyl)acetamide

-

Procedure: The N-(4-(tert-butyl)-2-chlorophenyl)acetamide is heated under reflux with an aqueous acid, such as 20% aqueous hydrochloric acid, overnight.[3] After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine. The product is then collected by filtration and purified. A reported yield for this final deprotection step is 75%.[3]

Comparative Analysis of Synthesis Pathways

| Parameter | Direct Chlorination | Acetyl Protection-Deprotection |

| Number of Steps | 1 | 3 |

| Overall Yield | Moderate to Good | Good to Excellent |

| Purity of Crude Product | Lower (potential for over-chlorination) | Higher |

| Process Simplicity | Simpler | More Complex |

| Control over Reaction | Less control | More control |

Visualization of Synthesis Pathways

Caption: Synthesis pathways for this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to pale yellow crystalline solid.[2]

-

Melting Point: Approximately 71-76 °C.[2]

-

Solubility: Soluble in many organic solvents such as ethanol and dichloromethane.[2]

-

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation.[1]

Safety and Handling

This compound is an organic compound and should be handled with caution.[2] It may be irritating to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times.[2] All manipulations should be carried out in a well-ventilated fume hood.[2]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct chlorination of 4-tert-butylaniline and a multi-step protection-deprotection strategy. While direct chlorination offers a more straightforward approach, the protection-deprotection method provides greater control and often results in a purer product. The choice of pathway will depend on the specific requirements of the synthesis, including desired purity, scale, and available resources. This guide has provided the essential technical details and rationale to enable researchers to make informed decisions and execute the synthesis successfully and safely.

References

-

ChemBK. (2024-04-09). 42265-67-8. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-(tert-Butyl)-2-chloroaniline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-(tert-Butyl)-2-chloroaniline. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes robust experimental protocols and the underlying scientific principles that govern its solubility characteristics.

Introduction to this compound: A Physicochemical Overview

This compound is a substituted aromatic amine with a molecular structure that suggests a nuanced solubility profile. The presence of a bulky, non-polar tert-butyl group on the aniline ring significantly influences its interaction with various solvents. The chloro- and amino- functional groups introduce polarity and the capacity for hydrogen bonding.

A critical analysis of its structure allows for an evidence-based prediction of its solubility. The "like dissolves like" principle suggests that the significant non-polar character imparted by the tert-butyl group will lead to favorable solubility in a range of organic solvents.[1] Conversely, its water solubility is expected to be limited. The amino group can act as a hydrogen bond donor, and the chlorine atom as a weak acceptor, which may enhance solubility in protic or polar aprotic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| Molecular Weight | 183.68 g/mol | [2] |

| Boiling Point | 84 °C | [2][3] |

| Predicted pKa | 2.98 ± 0.10 | [2][3] |

| Predicted Density | 1.078 ± 0.06 g/cm³ | [2][3] |

| Form | Low melting solid | [2] |

| Predicted XLogP3 | 3.5 | [4][5] |

The predicted acid dissociation constant (pKa) of 2.98 for the conjugate acid of this compound indicates it is a weak base.[2][3] This is a crucial parameter as it dictates the extent of ionization in aqueous solutions of varying pH, which in turn significantly affects solubility. The high predicted octanol-water partition coefficient (XLogP3) of 3.5 further supports the prediction of low aqueous solubility and high lipophilicity.[4][5]

Strategic Approach to Solubility Determination

A definitive understanding of the solubility of this compound necessitates a rigorous experimental approach. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is the recommended procedure.[6][7][8][9][10] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period, followed by the quantification of the dissolved solute in a saturated solution.[11]

The causality behind this choice of method lies in its ability to achieve a true thermodynamic equilibrium, providing a solubility value that is independent of the initial solid form (within the same polymorphic family) and the rate of dissolution. This is in contrast to kinetic solubility measurements, which are often influenced by these factors and are more suited for high-throughput screening in early drug discovery.[6][8][9]

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, incorporating best practices to ensure the generation of accurate and reproducible solubility data.

Materials and Reagents

-

This compound (analytical standard grade)

-

Solvents of interest (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane, and Water.

-

Calibrated analytical balance

-

Vials with screw caps and PTFE-lined septa

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat. All handling of this compound should be performed in a well-ventilated fume hood.[7]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Accurately add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium is reached. A 48-hour equilibration time is recommended to confirm that the concentration in the supernatant does not change between 24 and 48 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solid.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution.

-

Accurately dilute the filtered saturated solutions with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted saturated solutions by HPLC-UV. A method similar to those used for other chloroanilines can be adapted.[12] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to ensure the analyte is in a single protonation state) is a good starting point.[13] UV detection should be performed at a wavelength of maximum absorbance for this compound.

-

Plot the peak area versus concentration for the standard solutions to generate a linear regression curve.

-

Use the equation of the line to determine the concentration of the diluted saturated solutions.

-

-

Data Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.

-

Caption: HPLC-UV System for Quantification.

Predicted and Comparative Solubility Profile

Table 2: Predicted Solubility Profile of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Heptane | Non-polar | Moderate to High | The large non-polar tert-butyl group will have a strong affinity for non-polar aliphatic solvents. |

| Toluene | Non-polar (Aromatic) | High | The aromatic ring of toluene will interact favorably with the aniline ring of the solute. |

| Ethyl Acetate | Polar Aprotic | High | Offers a good balance of polarity to interact with the polar functional groups and a non-polar region to solvate the hydrocarbon portions. |

| Acetone | Polar Aprotic | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. Structurally similar compounds like 2,3-dichloroaniline are soluble in acetone.[1] |

| Ethanol | Polar Protic | High | The hydroxyl group can hydrogen bond with the amino group, and the ethyl group can interact with the non-polar parts of the molecule. Related dichloroanilines show good solubility in ethanol.[1] |

| Methanol | Polar Protic | High | Similar to ethanol, it is a polar protic solvent that should effectively solvate the molecule. |

| Water | Polar Protic | Low | The large, hydrophobic tert-butyl group and the overall low polarity (high XLogP3) will limit its solubility in water.[4][5] |

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound. The emphasis on the shake-flask method coupled with HPLC-UV analysis ensures the generation of high-quality, thermodynamically relevant data. The provided physicochemical properties and predicted solubility profile serve as a strong foundation for initiating experimental work. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently and accurately characterize the solubility of this important chemical intermediate.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

The Journal of Physical Chemistry. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

-

Analyst (RSC Publishing). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. [Link]

-

MDPI. Tensiometric and Thermodynamic Study of Aliphatic and Aromatic Amine in Aqueous D-Glucose Solutions: A Comparative Study. [Link]

-

Wikipedia. Aniline. [Link]

-

ResearchGate. Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures | Request PDF. [Link]

-

NCERT. lech204.pdf. [Link]

-

Scribd. Amine Aqueous Solution Total Amine Concentration Potentiometry | PDF | Titration. [Link]

-

Analytical Chemistry. 1956 Vol.28 no.4. [Link]

-

ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]

-

PubMed. Thermodynamic solubility measurement without chemical analysis. [Link]

-

PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

pharm-analyt Labor GmbH. Assays. [Link]

-

Cheméo. Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). [Link]

-

PubChem. 2-Tert-butyl-4-chloroaniline. [Link]

-

PubChem. 4-Chloroaniline. [Link]

-

SIELC Technologies. 4-Chloroaniline. [Link]

-

ResearchGate. (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]

-

PubChem. 4-tert-Butyl-3-chloroaniline. [Link]

-

PubMed. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

ResearchGate. Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

Solvent Miscibility Table. [Link]

-

PubMed. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. [Link]

Sources

- 1. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 42265-67-8 [chemicalbook.com]

- 3. This compound | 42265-67-8 [m.chemicalbook.com]

- 4. 2-Tert-butyl-4-chloroaniline | C10H14ClN | CID 517510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butyl-3-chloroaniline | C10H14ClN | CID 11959040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chloroaniline | SIELC Technologies [sielc.com]

Spectroscopic Blueprint of 4-(tert-Butyl)-2-chloroaniline: A Technical Guide for Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of novel and existing molecules is a cornerstone of safety, efficacy, and intellectual property. 4-(tert-Butyl)-2-chloroaniline, a substituted aniline derivative, presents a unique spectroscopic puzzle due to the interplay of its electron-donating amino group, sterically demanding tert-butyl group, and the inductively withdrawing chloro substituent. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive blueprint for its characterization. As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a robust analytical framework. This approach not only predicts the spectral features but also explains the underlying chemical principles that govern them, a critical aspect for researchers in the field.

The strategic placement of the substituents on the aniline ring dictates its reactivity and potential applications as a synthon. Understanding its spectroscopic properties is paramount for reaction monitoring, quality control, and regulatory submissions. This guide will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing both theoretical grounding and practical insights for its unambiguous identification.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is the foundation of its spectroscopic properties. The interplay of the substituents creates a distinct electronic and steric environment for each atom, which is reflected in the various spectroscopic techniques.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and coupling patterns of the aromatic protons, the amino protons, and the protons of the tert-butyl group. Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons like those of the amino group.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~1.3 | Singlet | 9 |

| -NH₂ (2H) | 3.5 - 4.5 | Broad Singlet | 2 |

| Aromatic H-5 | ~6.7 | Doublet | 1 |

| Aromatic H-6 | ~7.0 | Doublet of Doublets | 1 |

| Aromatic H-3 | ~7.2 | Doublet | 1 |

Interpretation and Causality:

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm. This upfield shift is characteristic of aliphatic protons shielded from the aromatic ring's deshielding cone of anisotropy.

-

Amino Protons: The two protons of the primary amine will likely appear as a broad singlet between 3.5 and 4.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water. The chemical shift can vary with solvent and concentration.

-

Aromatic Protons: The aromatic region will display a complex splitting pattern due to the three non-equivalent protons.[3]

-

H-5: This proton is ortho to the electron-donating amino group and meta to the chloro and tert-butyl groups. It is expected to be the most shielded of the aromatic protons, appearing as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the tert-butyl group and meta to the amino and chloro groups. It will likely appear as a doublet of doublets due to coupling with both H-5 and H-3.

-

H-3: This proton is ortho to the chloro group and meta to the amino group. The electron-withdrawing nature of the chlorine atom will deshield this proton, causing it to resonate at the most downfield position of the aromatic protons. It will appear as a doublet due to coupling with H-6.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[1][2] The chemical shifts are influenced by the electronic effects of the substituents.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the ¹H frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each unique carbon atom appears as a single line. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~34 |

| -C(CH₃)₃ | ~31 |

| C-3 | ~128 |

| C-5 | ~115 |

| C-6 | ~127 |

| C-1 (C-NH₂) | ~145 |

| C-2 (C-Cl) | ~120 |

| C-4 (C-tBu) | ~140 |

Interpretation and Causality:

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 34 ppm, while the three equivalent methyl carbons will be found further upfield, around 31 ppm.

-

Aromatic Carbons:

-

C-1 (ipso-to-NH₂): The amino group is strongly electron-donating, causing a significant downfield shift for the carbon it is attached to, predicted to be around 145 ppm.

-

C-4 (ipso-to-tBu): The carbon attached to the tert-butyl group will also be shifted downfield, to approximately 140 ppm.

-

C-2 (ipso-to-Cl): The carbon bearing the chlorine atom is expected to be deshielded, but to a lesser extent than the carbons attached to the amino and tert-butyl groups, with a predicted shift around 120 ppm.

-

C-3, C-5, and C-6: The remaining aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents. C-5, being ortho to the amino group, is expected to be the most shielded (upfield), while C-3 and C-6 will be deshielded to varying degrees by the adjacent electron-withdrawing chlorine and bulky tert-butyl groups, respectively.

-

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a low-melting solid), a thin film between salt plates (e.g., NaCl or KBr), or as a KBr pellet for a solid sample.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will generate the IR spectrum, which plots transmittance or absorbance versus wavenumber.

Predicted Key IR Absorptions:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| N-H Bend (scissoring) | 1600 - 1650 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Interpretation and Causality:

-

N-H Stretching: As a primary amine, this compound will exhibit two distinct N-H stretching bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[4]

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the tert-butyl group.[3]

-

Aromatic C=C Stretching: A series of bands between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1600-1650 cm⁻¹ region.[4]

-

C-N and C-Cl Stretching: A strong band for the aromatic C-N stretch is expected between 1250 and 1350 cm⁻¹.[5] The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Significance |

| 183/185 | [M]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 168/170 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety |

| 148 | [M - Cl]⁺ | Loss of a chlorine atom |

| 127 | [M - C₄H₈]⁺ | Loss of isobutylene |

Interpretation and Fragmentation Pathway:

Sources

An In-Depth Technical Guide to the Melting Point of 4-(Tert-Butyl)-2-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of 4-(tert-Butyl)-2-chloroaniline (CAS No. 42265-67-8), a key intermediate in various synthetic applications, including pharmaceutical and polymer chemistry.[1] The determination of a compound's melting point is a fundamental analytical technique for assessing its identity and purity.[2][3][4] This document delves into the theoretical underpinnings of melting point analysis, presents available data for the target compound, and offers detailed, field-proven protocols for its accurate determination using both classical and modern methodologies. Furthermore, it explores the common factors that influence melting point, such as impurities stemming from synthesis, and provides a framework for interpreting the results in a research and quality control context.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[3][4] For a pure substance, this transition occurs over a narrow temperature range, making it a characteristic physical property.[3] In the realms of drug development and materials science, the melting point serves two primary purposes:

-

Identification: By comparing the experimentally determined melting point with literature values, a researcher can gain a preliminary confirmation of a substance's identity.[5][6]

-

Purity Assessment: The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[2][3] This phenomenon, known as melting point depression, is a powerful and accessible indicator of a compound's purity.[3]

This compound, with its molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol , is a substituted aniline that finds use as a monomer in the synthesis of functional polymers and as an intermediate in the creation of diverse organic molecules for pharmaceuticals and agrochemicals.[1] Given its application in these fields where purity is paramount, a thorough understanding and accurate determination of its melting point are critical.

Physicochemical Properties of this compound

There is some discrepancy in the reported physical state and melting point of this compound in available literature. This can often be attributed to varying levels of purity in the samples being described. The following table summarizes the available data:

| Property | Value | Source(s) |

| CAS Number | 42265-67-8 | Multiple |

| Molecular Formula | C₁₀H₁₄ClN | [1][7] |

| Molecular Weight | 183.68 g/mol | [1][7] |

| Appearance | White to pale yellow crystalline solid; Colourless to light brown low melting solid; Reddish oily material | [7] |

| Melting Point | 71-76 °C | |

| Boiling Point | 84 °C | [7][8] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [7][8] |

Note: The conflicting descriptions of the physical state and the lack of a universally cited, narrow melting point range suggest that the purity of commercially available or synthetically produced this compound can vary.

Factors Influencing the Melting Point of this compound

The observed melting point of this compound can be influenced by several factors, with the presence of impurities being the most significant.

Impurities from Synthesis

The synthesis of this compound can introduce impurities that affect its melting point. A common synthetic route involves the deprotection of N-(4-tert-butyl-2-chlorophenyl)acetamide with hydrochloric acid.[7] Potential impurities could include:

-

Unreacted Starting Material: Residual N-(4-tert-butyl-2-chlorophenyl)acetamide.

-

By-products: Products from side reactions occurring during the synthesis.

-

Isomers: Positional isomers of the starting materials or the final product.

The presence of these impurities disrupts the crystalline lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.[3]

Polymorphism

While not explicitly documented for this compound, polymorphism, the ability of a solid to exist in more than one crystal form, can also lead to different melting points for the same chemical entity. Each polymorph will have a unique crystal lattice and, consequently, a distinct melting point.

Experimental Determination of Melting Point

Accurate determination of the melting point is crucial. The following sections detail the protocols for two widely used methods: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a classical and widely accessible method for determining the melting point of a solid.[9][10]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the sample begins to melt and completely liquefies are recorded as the melting point range.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.[11]

-

Press the open end of a capillary tube into the powdered sample.[11][12]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[12][13] The packed sample height should be 2-3 mm.[12][14]

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.[11][13]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on available data, a starting point could be around 50°C).[11][12]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11][12][14]

-

Record the initial melting point (T₁): The temperature at which the first drop of liquid appears.

-

Record the final melting point (T₂): The temperature at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation:

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides highly accurate and quantitative data on melting behavior.[15][16][17]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.[19]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

-

Seal the pan hermetically.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.

-

The instrument records the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting process appears as an endothermic peak on the DSC thermogram.

-

The onset temperature of the peak is often reported as the melting point.

-

The peak temperature is the temperature at which the heat flow is at its maximum.

-

The area under the peak corresponds to the heat of fusion, which can be used for more advanced thermodynamic studies.

-

DSC Experimental and Data Analysis Workflow

Caption: Workflow for melting point determination using DSC.

Conclusion

The melting point of this compound is a critical parameter for its identification and quality control in research and industrial applications. While literature values show some variation, a melting point in the range of 71-76 °C has been reported. Any significant deviation from a sharp melting point in this range should prompt further investigation into the purity of the sample. The methodologies of capillary melting point determination and Differential Scanning Calorimetry provide robust and reliable means to assess this crucial physical property. For professionals in drug development and materials science, the rigorous determination and interpretation of the melting point are indispensable for ensuring the quality and consistency of their work.

References

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

-

Why Are Accurate Melting Points Crucial For Chemical Purity Analysis? - YouTube. (2025, November 12). Retrieved from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Retrieved from [Link]

-

Melting Point Apparatus Guidelines - University of Houston. (2010, May 3). Retrieved from [Link]

-

Melting Point Determination - Analytical Testing Labs. Retrieved from [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. Retrieved from [Link]

-

Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Melting Point Determination - thinkSRS.com. Retrieved from [Link]

-

Determination of Melting Point - Wired Chemist. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]